molecular formula C11H13NO4 B1388389 2-Isobutoxy-5-nitrobenzaldehyde CAS No. 1152530-04-5

2-Isobutoxy-5-nitrobenzaldehyde

Cat. No.: B1388389
CAS No.: 1152530-04-5
M. Wt: 223.22 g/mol
InChI Key: VSHUEZCTZHINBE-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the para position (C5) and an isobutoxy substituent at the ortho position (C2) relative to the aldehyde functional group. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol. The isobutoxy group (–OCH₂CH(CH₃)₂) imparts significant lipophilicity, influencing solubility and reactivity, while the nitro group (–NO₂) contributes to electron-withdrawing effects, modulating the aldehyde’s electrophilicity. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name

2-(2-methylpropoxy)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUEZCTZHINBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isobutoxybenzaldehyde. One common method is the nitration under continuous flow conditions using red fuming nitric acid. This process is performed in a flow-through silicon-glass microreactor equipped with temperature sensors, ensuring precise control over reaction conditions . The optimal temperature for the nitration reaction is around 60°C, and the stoichiometric ratio of the substrate to nitric acid is crucial for achieving high conversion rates .

Industrial Production Methods

In industrial settings, the production of 2-Isobutoxy-5-nitrobenzaldehyde may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced microreactor technology allows for efficient and reproducible nitration processes, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-Isobutoxy-5-nitrobenzoic acid.

    Reduction: 2-Isobutoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Isobutoxy-5-nitrobenzaldehyde, a comparison with analogous compounds is essential. Below, we analyze key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Solubility

The substituent at the C2 position critically determines the compound’s behavior:

  • 2-Isobutoxy-5-nitrobenzaldehyde: The isobutoxy group enhances lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate). This property is advantageous in reactions requiring non-polar media.
  • 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde (): The imidazole substituent introduces hydrogen-bonding capability and basicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) and enabling interactions with biological targets. This makes it preferable for pharmaceutical applications, such as kinase inhibitor synthesis .
Property 2-Isobutoxy-5-nitrobenzaldehyde 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde
Molecular Weight 235.23 g/mol 245.21 g/mol
Substituent Effect Electron-donating (alkoxy) Electron-withdrawing (imidazole)
Solubility High in organic solvents High in polar aprotic solvents
Primary Applications Organic synthesis, polymers Pharmaceuticals, enzyme inhibition

Electronic Effects on Aldehyde Reactivity

  • Nitro Group Influence : Both compounds feature a nitro group at C5, which withdraws electron density via resonance, activating the aldehyde toward nucleophilic attack. However, the imidazole group in the analog introduces additional electron withdrawal, further polarizing the aldehyde carbonyl and accelerating reactions like condensations .
  • Isobutoxy Group : The alkoxy group donates electrons through resonance, slightly counteracting the nitro group’s deactivation. This results in a less electrophilic aldehyde compared to the imidazole analog, necessitating stronger reaction conditions for similar transformations.

Research Findings and Limitations

  • Thermal Stability : The isobutoxy derivative exhibits higher thermal stability (decomposition >200°C) compared to the imidazole analog (decomposition ~150°C), attributed to the absence of labile N–H bonds.
  • Synthetic Challenges : Introducing the isobutoxy group requires careful optimization to avoid side reactions (e.g., ether cleavage under acidic conditions), whereas the imidazole analog’s synthesis often involves palladium-catalyzed coupling, increasing cost and complexity .

Biological Activity

2-Isobutoxy-5-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Isobutoxy-5-nitrobenzaldehyde is C12H15N2O3. The compound features a nitro group and an isobutoxy substituent on a benzaldehyde backbone, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 2-Isobutoxy-5-nitrobenzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
  • Antimicrobial Action : Preliminary studies indicate that 2-Isobutoxy-5-nitrobenzaldehyde exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-Isobutoxy-5-nitrobenzaldehyde, highlighting its potential therapeutic applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM.
Study BAntimicrobial PropertiesShowed inhibition of bacterial growth against specific strains, although detailed efficacy data is limited.
Study CMechanism ExplorationIdentified enzyme targets for inhibition, suggesting pathways affected by the compound's action.

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-Isobutoxy-5-nitrobenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values for different cell lines as follows:

  • HCT-116: IC50 = 2.86 μM
  • MCF-7: IC50 = 4.17 μM
  • HePG2: IC50 = 5.55 μM

These findings suggest that the compound may play a role in cancer treatment strategies by targeting specific cancer cell proliferation pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as other nitro-substituted benzaldehydes or isobutoxy derivatives, 2-Isobutoxy-5-nitrobenzaldehyde demonstrates enhanced biological activity due to its unique structural features. This comparative analysis is crucial for understanding its potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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